2-Cbz-2,8-diazaspiro[5.5]undecane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl 2,8-diazaspiro[5.5]undecane-2-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c20-16(21-12-15-6-2-1-3-7-15)19-11-5-9-17(14-19)8-4-10-18-13-17/h1-3,6-7,18H,4-5,8-14H2 |
InChI Key |
CRZQOAJRKFXVGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN(C2)C(=O)OCC3=CC=CC=C3)CNC1 |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies for 2 Cbz 2,8 Diazaspiro 5.5 Undecane Systems
Functional Group Interconversions on the Diazaspiro[5.5]undecane Core
The inherent structure of the 2,8-diazaspiro[5.5]undecane core, once the Cbz group is in place at the 2-position, primarily consists of saturated carbon-carbon and carbon-nitrogen bonds. Direct functional group interconversions on the spirocyclic core itself, without affecting the protecting group or the secondary amine, would be challenging. However, the presence of the N-H bond at the 8-position allows for a range of transformations.
One potential interconversion could involve the oxidation of the secondary amine at the 8-position to a nitroxide radical, although this would be a highly specialized and context-dependent transformation. More commonly, the reactivity of the core is explored through derivatization of the nitrogen atoms, as will be discussed in subsequent sections.
Selective N-Alkylation and N-Acylation Reactions
With the nitrogen at the 2-position masked by the Cbz group, the secondary amine at the 8-position becomes the primary site for selective derivatization.
N-Alkylation: The free secondary amine at N-8 is nucleophilic and can readily undergo alkylation reactions with various alkyl halides (iodides, bromides, or chlorides) or other electrophilic alkylating agents. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of base and solvent can be critical to optimize the reaction yield and prevent potential side reactions.
| Reagent | Base | Solvent | Product |
| Methyl iodide | K₂CO₃ | Acetonitrile | 8-Methyl-2-Cbz-2,8-diazaspiro[5.5]undecane |
| Benzyl (B1604629) bromide | Et₃N | Dichloromethane | 8-Benzyl-2-Cbz-2,8-diazaspiro[5.5]undecane |
| Ethyl bromoacetate | NaHCO₃ | Dimethylformamide | Ethyl 2-(2-Cbz-2,8-diazaspiro[5.5]undecan-8-yl)acetate |
N-Acylation: Similarly, the N-8 position can be selectively acylated using acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. This strategy allows for the introduction of a wide array of functional groups, including amides, carbamates, and ureas.
| Reagent | Base | Solvent | Product |
| Acetyl chloride | Pyridine | Dichloromethane | 8-Acetyl-2-Cbz-2,8-diazaspiro[5.5]undecane |
| Benzoyl chloride | Et₃N | Tetrahydrofuran | 8-Benzoyl-2-Cbz-2,8-diazaspiro[5.5]undecane |
| Phenyl isocyanate | - | Dichloromethane | 8-(Phenylcarbamoyl)-2-Cbz-2,8-diazaspiro[5.5]undecane |
Introduction of Diverse Substituents onto the Spiro Framework
Introducing substituents directly onto the carbon framework of the 2-Cbz-2,8-diazaspiro[5.5]undecane system is synthetically challenging due to the lack of inherent reactive sites on the saturated rings. Most strategies for introducing diversity would likely involve the synthesis of the diazaspiro[5.5]undecane core from already substituted precursors.
However, one potential, albeit complex, approach could involve the deprotonation of a carbon alpha to one of the nitrogen atoms using a strong base, followed by quenching with an electrophile. The regioselectivity of such a reaction would be a significant hurdle to overcome. A more feasible approach to diversification involves the functionalization of substituents that have been introduced via N-alkylation or N-acylation as described in section 3.2. For example, an ester group introduced via N-alkylation could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with various amines to form a library of amides.
Reactivity Profiling of the Carbobenzyloxy Group and Its Subsequent Transformations
The carbobenzyloxy (Cbz) group at the 2-position is a well-established and versatile protecting group for amines. Its primary function is to render the N-2 amine unreactive towards the conditions used for modifying the N-8 position. The key reactivity of the Cbz group is its selective removal to liberate the free amine at the 2-position.
The most common method for the deprotection of a Cbz group is catalytic hydrogenolysis . This involves treating the this compound derivative with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean, with the byproducts being toluene (B28343) and carbon dioxide. This method is generally high-yielding and compatible with many other functional groups.
| Reagent | Catalyst | Solvent | Product |
| H₂ | 10% Pd/C | Methanol | 2,8-Diazaspiro[5.5]undecane derivative (free amine at C-2) |
Alternative methods for Cbz cleavage can be employed when catalytic hydrogenolysis is not feasible, for instance, in the presence of other reducible functional groups. These methods include the use of strong acids such as HBr in acetic acid, or Lewis acids. However, these conditions are harsh and may not be compatible with other functionalities on the molecule.
The deprotection of the Cbz group is a critical step that allows for subsequent derivatization at the newly freed N-2 position. This sequential protection-derivatization-deprotection strategy enables the synthesis of asymmetrically substituted 2,8-diazaspiro[5.5]undecane derivatives, which are valuable scaffolds in medicinal chemistry.
Structural Characterization and Conformational Analysis of 2 Cbz 2,8 Diazaspiro 5.5 Undecane
Conformational Preferences of the Spiro[5.5]undecane Ring System
Studies on heteroatom-substituted spiro[5.5]undecane systems, such as 1,7-dioxaspiro[5.5]undecane, have provided significant insights into the conformational preferences. These studies often reveal a high degree of conformational rigidity at room temperature, with one conformer being significantly more stable. For example, 1,7-dioxaspiro[5.5]undecane is known to exist in a single conformation at room temperature. This rigidity is often attributed to stereoelectronic effects, such as the anomeric effect, which involves the delocalization of a lone pair of electrons from a heteroatom to an adjacent anti-periplanar σ* orbital. In the case of diazaspiro systems, similar effects, although different in magnitude, are expected to influence the conformational equilibrium.
The chirality of unsubstituted spiranes has been a subject of discussion, with the hydrocarbon skeleton being achiral if rapid inversion of the rings is assumed. rsc.org However, appropriate substitution can lead to chiral molecules. rsc.org Molecular mechanics calculations have been employed to analyze the diastereoisomerism of substituted spiro[5.5]undecanes. rsc.org
Impact of Nitrogen Heteroatoms and Protecting Groups on Conformation
The introduction of nitrogen atoms into the spiro[5.5]undecane skeleton to form a 2,8-diazaspiro[5.5]undecane system significantly influences its conformational behavior. The nitrogen lone pairs and the potential for hydrogen bonding play a crucial role. The conformational free energies of substituents in piperidine (B6355638) rings, which are the constituent rings of the diazaspiro compound, have been extensively studied. nih.gov These studies show that the relative energies of conformers are similar to those of the analogous cyclohexanes. nih.gov
The presence of a carbamate (B1207046) protecting group, such as the benzyloxycarbonyl (Cbz) group at the N2 position, introduces considerable steric bulk and electronic effects. The Cbz group itself has a preferred conformation where the phenyl ring is not coplanar with the carbamate. total-synthesis.com This bulky group will have a strong preference for an equatorial position on the piperidine ring to minimize 1,3-diaxial interactions. This preference can significantly restrict the conformational flexibility of the ring to which it is attached.
Insights from X-ray Crystallographic Studies on Diazaspiro[5.5]undecane Derivatives
In a study on the synthesis of spirocyclic 1,2-diamines, the structure of a tricyclic derivative containing a cis-fused urea (B33335) was confirmed by X-ray crystallography. whiterose.ac.uk This highlights how crystallographic data can elucidate the stereochemical outcome of reactions involving spirocyclic systems. For 2-Cbz-2,8-diazaspiro[5.5]undecane, it is expected that the piperidine rings would adopt chair conformations in the solid state. The bulky Cbz group would almost certainly occupy an equatorial position to minimize steric hindrance. The relative orientation of the two piperidine rings would be fixed in a specific conformation within the crystal lattice.
Theoretical Models of Structural Flexibility and Rigidity in Spirocyclic Diamines
Computational methods, such as molecular mechanics and density functional theory (DFT), are powerful tools for modeling the conformational landscape of flexible molecules like spirocyclic diamines. lifechemicals.com These models can predict the relative energies of different conformers and the energy barriers for their interconversion.
Theoretical studies on 1,7-dihetero-spiro nih.govnih.govundecanes (where the heteroatom is O, S, or Se) have shown that conformations with two heteroatom lone pairs oriented anti-periplanar to the C-heteroatom bond are more stable. e-tarjome.com This preference is attributed to the anomeric effect. e-tarjome.com Similar calculations for 2,8-diazaspiro[5.5]undecane would likely show a preference for conformations that maximize favorable stereoelectronic interactions involving the nitrogen lone pairs. The inclusion of the N-Cbz group in these models would be crucial for accurately predicting the conformational preferences, as it would introduce significant steric and electronic perturbations.
Applications of 2 Cbz 2,8 Diazaspiro 5.5 Undecane As a Molecular Scaffold in Advanced Chemical Research
Scaffold Design Principles for Accessing Diverse Chemical Space
The design of molecular scaffolds is a cornerstone of drug discovery, aiming to create core structures that can be readily diversified to explore a vast chemical space and interact with a multitude of biological targets. The 2,8-diazaspiro[5.5]undecane framework embodies several key principles of modern scaffold design.
The spirocyclic nature of the undecane (B72203) ring system imparts a high degree of three-dimensionality. Unlike flat, aromatic systems, spiro-scaffolds project substituents into distinct vectors in space, which can enhance binding selectivity and improve pharmacokinetic properties. nih.gov The inherent rigidity of the fused piperidine (B6355638) rings reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
The 2-Cbz-2,8-diazaspiro[5.5]undecane scaffold is a ready-to-use building block designed for easy conversion into lead generation libraries. nih.gov The Cbz group is a stable and well-established protecting group for amines, which can be selectively removed under specific conditions. This allows for orthogonal derivatization of the two nitrogen atoms. The unprotected nitrogen at the 8-position can be functionalized through reactions like acylation or reductive amination, while the nitrogen at the 2-position remains masked. Subsequent deprotection of the Cbz group then avails the second nitrogen for further modification, enabling the systematic construction of diverse molecular libraries from a single, versatile core. This strategic protection is crucial for building complex molecules where precise control over the sequence of reactions is necessary. nih.gov
Utility in the Synthesis of Complex Molecular Architectures
The utility of this compound as a synthetic intermediate is best illustrated by examining the synthesis of related diazaspiro[5.5]undecane-based compounds. For instance, the synthesis of 3,9-diazaspiro[5.5]undecane derivatives often involves multi-step sequences where differential protection of the nitrogen atoms is key. google.comsoton.ac.uk A typical synthetic route might start from a commercially available piperidone derivative, which undergoes a series of reactions to construct the second piperidine ring.
A general approach to synthesizing the 3,9-diazaspiro[5.5]undecane core involves the reaction of N-benzyl piperidine-4-ketone with ethyl cyanoacetate (B8463686) to form a dicyanocarbodiimide intermediate. This is followed by hydrolysis and decarboxylation, and then reduction with a powerful reducing agent like lithium aluminum hydride to yield the diamine. acs.org This diamine can then be selectively protected, for instance with a Boc group, to allow for controlled derivatization. The use of a Cbz group on the 2,8-diazaspiro[5.5]undecane scaffold serves a similar purpose, providing a stable, protected intermediate for more complex synthetic endeavors.
The synthesis of various diazaspiro[5.5]undecane scaffolds has been achieved using key reactions such as ring-closing metathesis (RCM). nih.gov These methods highlight the adaptability of the spirocyclic core and the importance of protecting groups in guiding the synthetic strategy. The commercial availability of this compound simplifies the initial steps of such syntheses, providing researchers with a valuable starting material for the construction of novel and complex molecular architectures.
Strategic Incorporation into Lead Compounds and Privileged Structures
The diazaspiro[5.5]undecane scaffold is considered a "privileged structure" because it is a recurring motif in compounds that exhibit a wide range of biological activities. nih.gov Derivatives of various diazaspiro[5.5]undecane isomers have been identified as potent modulators of various biological targets. This suggests that the 2,8-diazaspiro[5.5]undecane core, when appropriately functionalized, can be strategically incorporated into lead compounds for various therapeutic areas.
For example, a review of 1,9-diazaspiro[5.5]undecane-containing compounds highlights their application in the treatment of obesity, pain, and various immune system, cardiovascular, and psychotic disorders. nih.gov These compounds often feature an arene ring fused to the diazaspiro core and substituents at one or both nitrogen atoms. nih.gov The ability to selectively functionalize the two nitrogens of the 2,8-diazaspiro[5.5]undecane scaffold makes it an ideal candidate for creating libraries of compounds to screen for new biological activities.
The incorporation of the 2,8-diazaspiro[5.5]undecane scaffold can lead to the development of novel therapeutic agents. For instance, derivatives of the core have been investigated as potential inhibitors of protein kinases, which are crucial in cell signaling pathways. nih.gov The three-dimensional structure of the spirocycle can facilitate effective interactions with the ATP-binding sites of kinases. nih.gov
Role in Structure-Activity Relationship (SAR) Investigations of Bioactive Candidates
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold is an excellent platform for systematic SAR investigations. By keeping the core structure constant and varying the substituents at the nitrogen atoms, chemists can probe the specific interactions between a molecule and its biological target.
A study on 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists illustrates this principle. Researchers synthesized a series of analogs with different substituents on the spirocyclic core to understand the structural requirements for binding and activity. soton.ac.uk This systematic modification allowed for the identification of key interactions and the optimization of the lead compound's properties.
The ability to sequentially deprotect and functionalize the nitrogen atoms of this compound allows for a methodical exploration of the chemical space around the scaffold. For example, a library of compounds could be generated by first introducing a variety of substituents at the 8-position, followed by deprotection of the Cbz group and the introduction of a second set of diverse substituents at the 2-position. This systematic approach is invaluable for building a comprehensive SAR profile for a new class of bioactive compounds.
Below is an illustrative data table, based on findings for 1,9-diazaspiro[5.5]undecane derivatives as NPY Y5 antagonists, demonstrating how SAR data for such scaffolds is typically presented. nih.gov
| Compound | R1 | R2 | IC50 (nM) |
| 1a | H | Benzoyl | >1000 |
| 1b | H | 3-Chlorobenzoyl | 250 |
| 1c | H | 3,5-Dichlorobenzoyl | 50 |
| 1d | Methyl | 3,5-Dichlorobenzoyl | 25 |
This table is illustrative and based on data for a related scaffold to demonstrate the principles of SAR.
Exploration of Receptor Binding Affinities and Target Modulation Mechanisms
The ultimate goal of incorporating a scaffold like 2,8-diazaspiro[5.5]undecane into a drug discovery program is to develop compounds that bind with high affinity and selectivity to a specific biological target, thereby modulating its function in a therapeutically beneficial way. The unique three-dimensional arrangement of substituents on the spirocyclic core can lead to highly specific interactions with receptor binding pockets.
Research on 3,9-diazaspiro[5.5]undecane-based compounds has shown their potential as competitive antagonists of the GABA-A receptor. soton.ac.uk These studies delve into the binding modes of the ligands, identifying key hydrogen bonds and hydrophobic interactions that contribute to their affinity. For example, a structurally simplified analog displayed a high binding affinity in the nanomolar range (Ki = 180 nM) and showed selectivity for certain receptor subtypes. soton.ac.ukacs.org
While specific binding data for derivatives of 2,8-diazaspiro[5.5]undecane is not yet widely published, the principles derived from its isomers are highly relevant. The rigid framework of the scaffold allows for the precise positioning of pharmacophoric elements to match the binding site of a target receptor. The Cbz-protected intermediate provides a starting point for the synthesis of tool compounds that can be used to probe these interactions and elucidate the mechanisms of target modulation.
The following table, based on data for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, illustrates how binding affinity data is presented. researchgate.net
| Compound | MOR Ki (nM) | σ1R Ki (nM) |
| 2a | 15 ± 2 | 1.5 ± 0.2 |
| 2b | 25 ± 3 | 3.2 ± 0.4 |
| 2c | 8 ± 1 | 0.8 ± 0.1 |
| 2d | 50 ± 6 | 10.5 ± 1.2 |
This table is illustrative and based on data for a related scaffold to demonstrate the presentation of receptor binding affinities.
Computational Chemistry and Theoretical Investigations of 2 Cbz 2,8 Diazaspiro 5.5 Undecane
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.net For 2-Cbz-2,8-diazaspiro[5.5]undecane, these studies are crucial for understanding its potential as a scaffold in medicinal chemistry.
Docking studies with analogous diazaspiro compounds have revealed key interaction patterns. For instance, in studies involving ligands targeting the σ2 receptor, the protonated nitrogen of the diazaspiro core often forms a crucial salt bridge with acidic amino acid residues like ASP29. researchgate.netmdpi.com Furthermore, interactions such as hydrogen bonds and π-stacking with tyrosine residues (e.g., TYR150) in the binding pocket are significant determinants of binding affinity. mdpi.com Similarly, docking studies of 3,9-diazaspiro[5.5]undecane analogs at the GABA-A receptor have highlighted the importance of electrostatic and π-π interactions for binding. soton.ac.uk
For this compound, a typical docking protocol would involve:
Preparation of the Ligand: The 3D structure of the molecule would be generated and its energy minimized. The Cbz group adds a significant aromatic component, making π-π or cation-π interactions possible, while the unprotected N8 nitrogen can act as a hydrogen bond donor or acceptor, or be protonated to form salt bridges. soton.ac.uk
Target Selection: A relevant biological target, such as a G-protein coupled receptor (GPCR), ion channel, or enzyme, would be chosen based on the therapeutic area of interest.
Docking Simulation: A docking algorithm would systematically place the ligand into the binding site of the target protein, sampling numerous conformations and orientations.
Scoring and Analysis: The resulting poses would be "scored" based on a function that estimates the binding energy. The most favorable poses are then analyzed to identify key intermolecular interactions like those listed below.
Table 1: Potential Ligand-Target Interactions for this compound
| Interaction Type | Potential Molecular Feature Involved | Example Receptor Residue |
| Salt Bridge | Protonated N8 amine | Aspartic Acid (ASP), Glutamic Acid (GLU) researchgate.netmdpi.com |
| Hydrogen Bonding | N8-H (donor), C=O of Cbz group (acceptor) | Serine (SER), Threonine (THR), Asparagine (ASN) |
| π-π Stacking | Phenyl ring of Cbz group | Tyrosine (TYR), Phenylalanine (PHE), Tryptophan (TRP) mdpi.com |
| Cation-π | Protonated N8 amine over an aromatic ring | Tyrosine (TYR), Phenylalanine (PHE) soton.ac.uk |
| Hydrophobic | Alicyclic spiro rings | Leucine (LEU), Valine (VAL), Isoleucine (ILE) |
These predictive studies are instrumental in rationalizing structure-activity relationships (SAR) and in designing novel derivatives with improved potency and selectivity.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties, which govern its stability and reactivity. For this compound, these calculations can elucidate the distribution of electron density and identify sites susceptible to nucleophilic or electrophilic attack.
Key parameters derived from quantum chemical calculations include:
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule.
Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) would be expected around the electron-rich carbonyl oxygen of the Cbz group, indicating sites favorable for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue) would be found near the hydrogen atoms on the nitrogens, particularly the N8-H, identifying them as potential hydrogen bond donors.
Atomic Charges: Calculation of partial charges on each atom quantifies the electron distribution, helping to predict sites for metabolic transformation or intermolecular interactions.
These theoretical calculations provide a fundamental basis for understanding the molecule's behavior in chemical reactions and biological systems.
Prediction of Conformational Landscapes and Energy Profiles
The 2,8-diazaspiro[5.5]undecane core is composed of two six-membered piperidine (B6355638) rings fused at a central spirocyclic carbon. This structure confers significant conformational rigidity. However, the piperidine rings can still adopt different conformations, primarily chair and boat forms, and understanding the energetic landscape of these conformers is essential.
Computational methods like molecular mechanics or molecular dynamics simulations can be used to:
Identify Stable Conformers: Systematically search for all possible low-energy conformations of the molecule.
Calculate Energy Profiles: Determine the relative energies of these conformers and the energy barriers for interconversion between them. The most stable conformer is the one that the molecule is most likely to adopt in solution or within a protein binding pocket.
Analyze Dihedral Angles: Investigate the torsional angles within the rings to define their specific chair, boat, or twist-boat conformations.
The presence of the bulky Cbz group at the N2 position will significantly influence the conformational equilibrium. It may favor a specific orientation (axial or equatorial) to minimize steric hindrance, thereby locking the adjacent ring into a preferred conformation. Understanding this landscape is critical, as only specific conformers may be able to bind effectively to a biological target.
In Silico Assessment of Scaffold Diversity and Lead-Likeness
In early-stage drug discovery, computational filters are used to assess whether a compound has physicochemical properties consistent with being a good starting point (a "lead") for optimization. researchgate.net "Lead-likeness" is a concept that favors simpler, less complex molecules with lower molecular weight and lipophilicity compared to final "drug-like" molecules. youtube.comyoutube.com This allows for greater scope for optimization, where potency is often increased by adding molecular weight and functionality. youtube.com
The properties of the parent 2,8-diazaspiro[5.5]undecane scaffold can be compared against the Cbz-protected version to see how this common synthetic modification impacts its lead-likeness. A widely accepted guideline for lead-likeness is the "Rule of Three".
Table 2: Comparison of 2,8-diazaspiro[5.5]undecane Scaffolds against Lead-Like Criteria
| Property | Guideline (Rule of Three) | 2,8-diazaspiro[5.5]undecane | This compound | Assessment |
| Molecular Weight (MW) | ≤ 350 Da youtube.com | 154.25 g/mol nih.gov | 288.39 g/mol | Both compounds meet the criterion. The parent scaffold has ample room for modification. |
| LogP (Lipophilicity) | ≤ 3 youtube.com | 0.5 (predicted) uni.lu | 2.8 (predicted) | Both compounds meet the criterion. The Cbz group significantly increases lipophilicity. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | 2 | 1 | Both compounds meet the criterion. |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 2 | 3 | Both compounds meet the criterion. |
| Rotatable Bonds (RB) | ≤ 3 | 0 | 4 | The parent scaffold is highly rigid. The Cbz group adds flexibility. |
Predicted values can vary based on the algorithm used.
This in silico analysis shows that the parent 2,8-diazaspiro[5.5]undecane scaffold is an excellent starting point from a lead-likeness perspective. The Cbz-protected version also qualifies as lead-like, though it is closer to the upper limits for molecular weight and lipophilicity. This type of assessment is crucial for prioritizing scaffolds and designing compound libraries for screening. nih.gov
Future Research Trajectories and Unresolved Synthetic Challenges
Development of Novel and Efficient Synthetic Routes for Functionalized 2-Cbz-2,8-diazaspiro[5.5]undecane
Currently, there are no established, high-yielding synthetic routes specifically for this compound. The development of such routes is a critical first step towards unlocking the full potential of this scaffold. Future research should focus on creating versatile and efficient synthetic strategies that allow for the introduction of a wide range of functional groups at various positions on the spirocyclic core.
A plausible, yet to be experimentally validated, approach could involve a multi-step sequence starting from readily available materials. One potential strategy could begin with the Dieckmann condensation of a suitably protected piperidine-2,6-dicarboxylate to form a piperidin-4-one derivative. Subsequent reductive amination with a protected aminoethyl group, followed by intramolecular cyclization, could yield the desired 2,8-diazaspiro[5.5]undecane core. The selective protection of one of the nitrogen atoms with a Cbz group would be a crucial step, likely dictated by the steric and electronic environment of the two nitrogens.
Key challenges to be addressed include:
Stereocontrol: The spirocyclic nature of the molecule introduces a chiral center at the spiro-carbon. Developing asymmetric syntheses to access enantiomerically pure forms of this compound will be essential for studying its interactions with biological targets.
Regioselectivity: Achieving selective functionalization of the two piperidine (B6355638) rings and the two nitrogen atoms is a significant hurdle. Orthogonal protecting group strategies will be vital for controlled derivatization.
Scalability: For the compound to be useful in drug discovery campaigns, the synthetic route must be scalable to produce gram quantities of material.
Exploration of Alternative Spiroannulations and Heteroatom Placements
Beyond the classical synthetic approaches, the exploration of novel spiroannulation reactions could provide more direct and efficient access to the 2,8-diazaspiro[5.5]undecane core. Methods such as intramolecular [3+2] or [4+2] cycloadditions, or transition-metal-catalyzed spirocyclizations, could offer elegant solutions to constructing this complex scaffold.
Furthermore, the strategic replacement of one of the nitrogen atoms with other heteroatoms, such as oxygen or sulfur, could lead to novel spirocyclic systems with distinct physicochemical and biological properties. For instance, the synthesis of oxa-diazaspiro[5.5]undecane or thia-diazaspiro[5.5]undecane analogs would expand the available chemical space for drug discovery. Research in this area would involve the development of new synthetic methodologies to accommodate the different bond lengths and electronic properties of these heteroatoms.
Advanced Derivatization for Enhanced Biological Activity Profiles
The Cbz group at the N-2 position of this compound serves as a versatile anchor for a wide range of derivatization strategies. Once the Cbz group is removed, the resulting secondary amine can be functionalized through various reactions, including acylation, alkylation, arylation, and sulfonylation. The N-8 position, if unprotected, offers another site for diversification.
Future research should focus on creating libraries of derivatives with diverse substituents to explore the structure-activity relationships (SAR) for various biological targets. For example, the introduction of aromatic or heteroaromatic moieties could lead to compounds with activity against G-protein coupled receptors (GPCRs) or ion channels, similar to what has been observed for other diazaspiro[5.5]undecane isomers. nih.govacs.org The addition of hydrogen bond donors and acceptors could enhance the solubility and pharmacokinetic properties of the resulting compounds.
Integration into High-Throughput Synthesis and Screening Libraries
To fully exploit the potential of the this compound scaffold, it needs to be integrated into high-throughput synthesis and screening (HTS) platforms. mdpi.comalitheagenomics.com This requires the development of robust and automated synthetic methods that are compatible with parallel synthesis techniques. The use of solid-phase synthesis, where the spirocycle is attached to a resin, could facilitate the rapid generation of large compound libraries.
These libraries can then be screened against a wide range of biological targets to identify "hit" compounds with desired activities. nih.govmdpi.com The data generated from these screens will be invaluable for guiding further medicinal chemistry efforts and for identifying novel therapeutic applications for this class of compounds. The unique three-dimensional shape of the diazaspiro[5.5]undecane core makes it an attractive scaffold for fragment-based drug discovery and for the development of chemical probes to study biological processes.
Expanding the Scope of Applications in Emerging Chemical and Biological Disciplines
The potential applications of this compound and its derivatives are not limited to traditional medicinal chemistry. The unique structural and electronic properties of this scaffold could be leveraged in other emerging fields. For example, its ability to coordinate with metal ions could be exploited in the development of new catalysts or imaging agents.
Furthermore, the incorporation of this spirocyclic motif into materials science could lead to the creation of novel polymers or supramolecular assemblies with interesting properties. The exploration of these non-biological applications represents a fertile ground for future research and could lead to unexpected discoveries.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-Cbz-2,8-diazaspiro[5.5]undecane, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including spirocyclic core formation via Prins cyclization or ring-closing metathesis, followed by Cbz (carbobenzyloxy) group introduction. Critical parameters include temperature control (e.g., −78°C for lithiation steps), solvent selection (e.g., THF or DCM), and catalysts (e.g., palladium for coupling reactions). For example, the spirocyclic backbone may be stabilized under anhydrous conditions to prevent hydrolysis . Post-synthesis purification via column chromatography or recrystallization is essential to isolate high-purity products.
| Optimized Reaction Conditions |
|---|
| Temperature: −78°C to 25°C |
| Solvent: THF, DCM, or Toluene |
| Catalysts: Pd(OAc)₂, Grubbs catalyst |
| Yield Range: 45–75% (depending on step) |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY) is used to verify the spirocyclic structure and Cbz group placement. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignments. For example, distinct NMR signals for the sp³-hybridized bridgehead carbons and benzyl protons are diagnostic .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : Solubility is enhanced in polar aprotic solvents (e.g., DMSO) due to the Cbz group’s aromatic ring. Stability studies under varying pH (e.g., 1.2 for gastric fluid, 7.4 for blood) require HPLC monitoring to detect degradation products. Accelerated stability testing (40°C/75% RH) over 4–6 weeks can predict shelf-life .
Advanced Research Questions
Q. How does stereochemistry at the spirocyclic core influence biological activity?
- Methodological Answer : Chirality at the bridgehead carbons (e.g., 2S,6R,8S configurations in related spiroacetals) significantly impacts receptor binding. Enantioselective synthesis using chiral auxiliaries (e.g., ethyl (S)-(+)-lactate) or asymmetric catalysis can generate stereoisomers for comparative bioassays. For example, (2S,6R,8S)-configured analogs show higher affinity for MmpL3 protein inhibition in Mycobacterium tuberculosis .
| Stereochemical Impact on Activity |
|---|
| (2S,6R,8S): IC₅₀ = 0.8 μM (MmpL3) |
| (2R,6S,8R): IC₅₀ > 10 μM |
Q. What experimental approaches validate this compound as an immunomodulator?
- Methodological Answer : Mechanism-of-action studies include:
- In vitro : PD-1/PD-L1 binding assays using surface plasmon resonance (SPR) or fluorescence polarization.
- In vivo : Murine models of autoimmune disease or tumor xenografts to assess T-cell activation and cytokine profiles (e.g., IL-2, IFN-γ).
Patent data suggests 2,8-diacyl analogs exhibit sub-nanomolar affinity for PD-L1, with efficacy comparable to clinical-stage inhibitors .
Q. How do structural modifications (e.g., acyl vs. carbamate groups) alter pharmacokinetic properties?
- Methodological Answer : Substituent effects are evaluated via:
- LogP measurements : Acyl groups increase lipophilicity (LogP > 3), enhancing blood-brain barrier penetration.
- Metabolic stability : Microsomal assays (human liver microsomes) quantify CYP450-mediated oxidation rates.
For instance, tert-butyl carbamate (Boc) derivatives show extended half-lives (t₁/₂ = 6.2 h) compared to acetylated analogs (t₁/₂ = 2.1 h) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the antituberculosis activity of spirocyclic compounds?
- Methodological Answer : Discrepancies arise from variations in bacterial strains (e.g., H37Rv vs. clinical isolates), assay conditions (aerobic vs. hypoxic), and substituent positioning. For example, 1-oxa-9-azaspiro[5.5]undecane derivatives show MIC values ranging from 0.5–16 μg/mL depending on the substitution pattern at C-3 and C-9 . Standardization using Clinical and Laboratory Standards Institute (CLSI) guidelines is critical for reproducibility.
Methodological Best Practices
Q. What strategies mitigate challenges in scaling up this compound synthesis?
- Methodological Answer :
- Process intensification : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., Grignard additions).
- Catalyst recycling : Immobilized palladium catalysts reduce metal leaching and costs.
Pilot-scale batches (1–10 kg) require strict QA/QC protocols, including in-line PAT (Process Analytical Technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
